molecular formula C9H17BrSi B1278860 Silane, (6-bromo-1-hexynyl)trimethyl- CAS No. 91656-99-4

Silane, (6-bromo-1-hexynyl)trimethyl-

Cat. No.: B1278860
CAS No.: 91656-99-4
M. Wt: 233.22 g/mol
InChI Key: HWXMWEWLBKPPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (6-bromo-1-hexynyl)trimethyl- is an organosilicon compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been found to exhibit a range of properties that make it useful in a variety of contexts, including as a catalyst, as a biocompatible material, and as a surfactant.

Scientific Research Applications

Silane, (6-bromo-1-hexynyl)trimethyl- has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful catalyst for the polymerization of styrene and other monomers, and it has been studied as a potential surfactant for the stabilization of emulsions and suspensions. Additionally, it has been studied as a potential biocompatible material for medical implants and tissue engineering.

Mechanism of Action

Silane, (6-bromo-1-hexynyl)trimethyl- is believed to act as a catalyst by forming a covalent bond with the monomer, which helps to stabilize the growing polymer chain. Additionally, it is believed to act as a surfactant by decreasing the surface tension of the solution and increasing the solubility of the monomer.
Biochemical and Physiological Effects
Silane, (6-bromo-1-hexynyl)trimethyl- has been found to be non-toxic and non-irritating when used in concentrations that are relevant to its applications in scientific research. It has been found to have no significant effect on the biochemical or physiological processes of the body, and it has been found to be non-carcinogenic.

Advantages and Limitations for Lab Experiments

Silane, (6-bromo-1-hexynyl)trimethyl- has several advantages for use in lab experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and non-irritating, which makes it safe to use in a laboratory setting. The main limitation of silane, (6-bromo-1-hexynyl)trimethyl- is that it can be difficult to control the concentration of the compound in a solution, which can lead to inconsistent results.

Future Directions

The potential future directions for silane, (6-bromo-1-hexynyl)trimethyl- include further research into its potential applications in polymerization and catalysis, as well as its potential use as a surfactant and biocompatible material. Additionally, further research could be conducted into its potential use in drug delivery systems and tissue engineering. Additionally, further research could be conducted into its potential use as a flame retardant and its potential use in the development of new materials.

Properties

IUPAC Name

6-bromohex-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXMWEWLBKPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453501
Record name Silane, (6-bromo-1-hexynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91656-99-4
Record name Silane, (6-bromo-1-hexynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-trimethylsilyl(hex-1-yn-6-ol) (32.6 g, 190 mmol) and pyridine (0.38 mL) dissolved in diethyl ether (100 mL) was added slowly phosphorus tribromide (7.1 mL, 75 mmol) in diethyl ether (20 mL). Upon addition a precipitate formed and the heterogeneous solution was stirred at room temperature overnight. The mixture was then heated at reflux for 2.5 hours and, upon cooling, was poured onto ice, washed with water, sodium bicarbonate solution, brine and dried (MgSO4). Evaporation of solvent under reduced pressure gave a residue which was distilled (b.p. 80° C., 3.5 mm Hg) to give 22 g (50%) of product. 1H NMR (CDCl3) δ: 0.14 (s, 9H), 1.64-1.72 (quintet, 2H), 1.91-2.02 (quintet, 2H), 2.27 (t, 2H), 3.44 (t, 2H) ppm.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.